(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

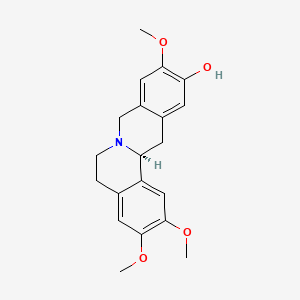

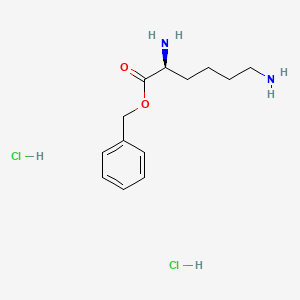

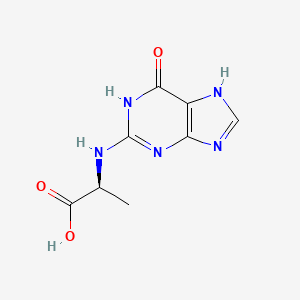

“®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride” is a chemical compound with the CAS Number: 16948-36-0. It has a molecular weight of 253.73 and its molecular formula is C10H20ClNO4 . It is a solid substance that is stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is 5-tert-butyl 1-methyl (2R)-2-aminopentanedioate hydrochloride . Its Inchi Code is 1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 and the Inchi Key is YIFPACFSZQWAQF-OGFXRTJISA-N .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Enantiomerically Pure tert-Butyl(methyl)phenylsilanes Synthesis : A method for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving (R)-(−)-2-amino-1-butanol, highlights the importance of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride in enantioselective synthesis processes in organic chemistry (Jankowski et al., 1999).

Multigram Asymmetric Synthesis for MRI Candidate : The compound plays a crucial role in the multigram asymmetric synthesis of a chiral tetraazamacrocycle, a key intermediate for manufacturing a magnetic resonance imaging (MRI) candidate, showcasing its significance in developing medical imaging agents (Levy et al., 2009).

Synthesis of Amino Acids and Derivatives

Synthesis of γ‐Fluorinated α‐Amino Acids : The compound is utilized in the stereoselective synthesis of fluorinated amino acids, demonstrating its application in creating structurally diverse and functionally significant amino acids (Laue et al., 2000).

Highly Stereoselective Hydroformylation : It's used in the hydroformylation of a 1,3-oxazoline derivative, forming intermediates for synthesizing homochiral amino acid derivatives, underscoring its versatility in amino acid derivative synthesis (Kollár & Sándor, 1993).

Development of Novel Compounds and Reagents

New Chiral Auxiliary Development : This compound is integral in the development of new chiral auxiliaries and building blocks for peptide synthesis, expanding its utility in synthetic organic chemistry and drug development (Studer et al., 1995).

Synthesis of trans-4-Methylproline Precursors : Its derivatives are used in synthesizing precursors for trans-4-methylproline, an important compound in the synthesis of biologically active molecules (Nevalainen & Koskinen, 2001).

Kinetic and Catalytic Studies

Kinetic Analysis in Lipase-Catalyzed Methanolysis : The compound's derivatives are used in kinetic studies involving lipase-catalyzed methanolysis, highlighting its role in understanding enzymatic reactions (Kao & Tsai, 2016).

Catalytic Synthesis of Triazoles : Its derivatives are pivotal in the catalytic synthesis of triazoles, demonstrating its application in creating compounds with potential biological activities (Zelenov et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

H-D-Glu(OtBu)-OMe.HCl, also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride or 5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride, is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation .

Mode of Action

The compound is known to influence the secretion of anabolic hormones . These hormones are responsible for the growth and development of muscle tissues. By influencing their secretion, H-D-Glu(OtBu)-OMe.HCl can potentially enhance muscle growth and performance .

Biochemical Pathways

H-D-Glu(OtBu)-OMe.HCl, being a derivative of glutamic acid, may be involved in the glutamate metabolic pathway . This pathway is crucial for the synthesis and degradation of glutamate, a key neurotransmitter in the central nervous system .

Pharmacokinetics

The pharmacokinetic properties of H-D-Glu(OtBu)-OMeAs a derivative of glutamic acid, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects make it beneficial as an ergogenic dietary substance .

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679345 |

Source

|

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-36-0 |

Source

|

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)